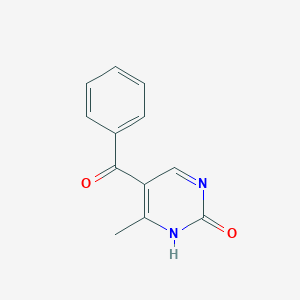

5-benzoyl-4-methyl-2(3H)-pyrimidinone

Description

Structure

3D Structure

Properties

CAS No. |

113246-39-2 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

5-benzoyl-6-methyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C12H10N2O2/c1-8-10(7-13-12(16)14-8)11(15)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,16) |

InChI Key |

HKIKZYTVTYSZJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC(=O)N1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Pyrimidinone Derivatives

Analysis of Substituent Effects on Molecular Interactions and Activities

Comprehensive studies detailing the effects of the 5-benzoyl and 4-methyl groups of 5-benzoyl-4-methyl-2(3H)-pyrimidinone on its molecular interactions and biological activities have not been extensively reported. For pyrimidinone scaffolds in general, the nature and position of substituents are known to significantly influence their pharmacological properties. However, specific data dissecting the contribution of the benzoyl group at the 5-position and the methyl group at the 4-position of this specific pyrimidinone derivative are lacking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No specific quantitative structure-activity relationship (QSAR) models for predicting the biological activity of this compound have been found in the reviewed literature. While QSAR studies are common for various series of pyrimidinone derivatives in drug discovery, models that are specific to or inclusive of this compound could not be identified.

Conformational Flexibility and Steric Effects in Pyrimidinone SAR

There is a lack of specific research on the conformational flexibility and steric effects of this compound and their impact on its structure-activity relationship. The rotational freedom of the benzoyl group and the steric hindrance posed by the methyl group are likely to be important factors in its interaction with biological targets, but detailed computational or experimental studies to confirm this are not currently available.

Scaffold Hopping and Lead Optimization Strategies in Pyrimidinone Research

Information regarding the use of the this compound scaffold in scaffold hopping or lead optimization programs is not documented in the available scientific literature. While pyrimidinones (B12756618) are a common scaffold in medicinal chemistry for such strategies, the specific application of this particular derivative as a starting point for the development of new analogues with improved properties has not been reported.

Mechanistic Investigations of Pyrimidinone Derivatives in Vitro Studies

Enzyme Inhibition Studies

Research into pyrimidine (B1678525) derivatives has uncovered their potential as inhibitors of various key enzymes. For example, certain substituted thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated for their antimicrobial properties through the inhibition of enzymes like TrmD, a methyltransferase. While docking studies have suggested a potential for partial inhibition, the direct inhibitory effects of 5-benzoyl-4-methyl-2(3H)-pyrimidinone on specific kinases or dehydrogenases are not yet extensively documented in publicly available literature. The exploration of its inhibitory profile against enzymes such as Cyclin-Dependent Kinases (CDKs), Wee1 Kinase, and Dihydroorotate Dehydrogenase (DHODH) represents a critical area for future research to elucidate its potential as a therapeutic agent.

Modulation of Cellular Processes and Pathways (In Vitro Assays)

The broader class of pyrimidine derivatives has demonstrated the ability to modulate various cellular processes. For instance, furo[2,3-d]pyrimidine (B11772683) derivatives have been shown to act as microtubule targeting agents, inducing microtubule depolymerization and inhibiting tubulin assembly. These actions can lead to cell cycle arrest and apoptosis, highlighting the potential for such compounds to influence fundamental cellular pathways. However, specific in vitro assays detailing the direct effects of this compound on cellular proliferation, apoptosis, or other signaling pathways are not yet widely reported.

Interaction with Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of their mechanism of action. The benzoyl and pyrimidinone moieties present in this compound suggest the potential for various non-covalent interactions, including hydrogen bonding and pi-stacking, with proteins and nucleic acids. While direct studies on this specific compound's binding to DNA, RNA, or specific proteins are limited, the chemical functionalities are indicative of its potential to engage with the active sites of enzymes or the grooves of nucleic acids. Further biophysical studies are necessary to characterize these potential interactions.

Analysis of Downstream Biomarkers in Cellular Models (In Vitro)

The modulation of cellular pathways by a compound typically leads to changes in the expression or activity of downstream biomarkers. For pyrimidine derivatives that impact the cell cycle, such as those targeting microtubules, an increase in the levels of proteins like p53 or cleaved PARP, and alterations in the expression of cyclins and CDKs would be anticipated. Definitive studies analyzing the effect of this compound on such downstream biomarkers in various cellular models are required to confirm its mechanism of action and therapeutic potential.

Computational Chemistry and in Silico Approaches in Pyrimidinone Research

Density Functional Theory (DFT) Analysis for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. By calculating the electron density, DFT can elucidate various chemical properties, offering a theoretical framework to understand the behavior of compounds like 5-benzoyl-4-methyl-2(3H)-pyrimidinone.

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and stability. nsf.gov A smaller energy gap generally suggests higher reactivity.

Another significant output from DFT analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how a molecule will interact with other molecules, such as biological receptors. For instance, the MEP of a pyrimidinone derivative can identify potential sites for hydrogen bonding and other non-covalent interactions that are critical for ligand-receptor binding.

While specific DFT studies on this compound are not extensively available in public literature, research on similar pyrimidine (B1678525) and triazole derivatives demonstrates the utility of this method. nsf.gov Such studies often reveal that the distribution of electron density is significantly influenced by the various functional groups attached to the core ring structure.

Table 1: Key Parameters from DFT Analysis

| Parameter | Description | Significance in Drug Design |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity of a molecule to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity of a molecule to accept electrons. |

| Energy Gap (HOMO-LUMO) | The difference in energy between the HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies regions of positive and negative electrostatic potential, predicting interaction sites. |

Molecular Docking Simulations for Ligand-Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein.

The process involves placing the ligand in various conformations and orientations within the receptor's binding pocket and calculating a "docking score" for each pose. This score is an estimation of the binding affinity. A lower (more negative) docking score generally indicates a more favorable binding interaction. These simulations can reveal crucial information about the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Docking studies on various pyrimidine derivatives have shown their potential to interact with a range of biological targets, including kinases, dihydrofolate reductase, and other enzymes implicated in disease. deepdyve.com For this compound, molecular docking could be employed to screen a library of potential protein targets to identify those with the highest binding affinity, thereby suggesting possible therapeutic applications. For example, docking it against the active sites of enzymes involved in cancer cell proliferation could reveal its potential as an anti-cancer agent.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding.

An MD simulation starts with the docked complex and calculates the forces between atoms and the resulting motions over a specific period, typically nanoseconds to microseconds. The trajectory of these movements provides a wealth of information. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site.

Furthermore, MD simulations can reveal the flexibility of different regions of the protein and how this is affected by the presence of the ligand. It can also provide a more accurate estimation of the binding free energy, which is a more rigorous predictor of binding affinity than the docking score alone. Studies on related heterocyclic compounds have utilized MD simulations to confirm the stability of docked complexes and to understand the dynamic nature of the interactions within the binding pocket. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. A QSPR model is a mathematical equation that relates numerical descriptors of a molecule's structure to a specific property, such as solubility, boiling point, or lipophilicity.

The development of a QSPR model involves several steps:

Data Set Collection: A set of molecules with known properties is gathered.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, geometric) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest. biorxiv.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For this compound, a QSPR model could be developed to predict its properties based on its structural features. For instance, a model could be trained on a dataset of pyrimidinone derivatives with experimentally determined aqueous solubility. Such a model could then be used to predict the solubility of novel, unsynthesized derivatives, thereby guiding the selection of candidates with more favorable pharmacokinetic profiles. While no specific QSPR models for this compound have been reported, the methodology is broadly applicable to this class of compounds. acs.org

Monte Carlo Simulations for Adsorption and Interaction Studies

Monte Carlo (MC) simulations are a broad class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular science, MC simulations are particularly useful for studying systems with many degrees of freedom, such as the interaction of a small molecule with a surface or its behavior in a solution.

For this compound, MC simulations could be used to study its adsorption onto a solid surface, which is relevant in areas such as materials science and drug delivery. The simulation would randomly place the molecule on the surface and calculate the interaction energy. By repeating this process many times, an average adsorption energy and the preferred orientation of the molecule on the surface can be determined. mdpi.com

In drug design, MC methods can be used to explore the conformational space of a ligand and its interactions within a receptor's active site. biorxiv.org By randomly altering the ligand's position, orientation, and internal rotational bonds, and accepting or rejecting these changes based on the resulting energy, the simulation can identify low-energy binding poses. This approach complements molecular docking by providing a more thorough exploration of the potential binding modes. While specific MC simulation studies on this compound are not prevalent, the technique offers a powerful tool for investigating its molecular interactions in various environments.

Advanced Spectroscopic and Analytical Characterization of Pyrimidinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D-NMR Techniques)

No experimental ¹H NMR or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), or data from 2D-NMR techniques (such as COSY, HSQC, or HMBC), for 5-benzoyl-4-methyl-2(3H)-pyrimidinone has been reported in the reviewed literature. The structural elucidation of this specific compound by NMR has not been published.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, GC-MS, HRMS, TOF-MS)

There is no available mass spectrometry data for this compound. Information regarding its molecular ion peak (M⁺), fragmentation patterns under various ionization conditions (such as electron ionization), or exact mass measurements from high-resolution mass spectrometry (HRMS) has not been documented in scientific publications.

Infrared (IR) Spectroscopy for Functional Group Identification

A specific experimental infrared (IR) spectrum or a list of characteristic absorption bands for this compound is not available in the literature. Therefore, definitive vibrational frequencies (cm⁻¹) corresponding to its functional groups (e.g., C=O of the benzoyl and pyrimidinone moieties, N-H, C-H aromatic, and C-H aliphatic bonds) cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound has not been published. Consequently, there is no data available regarding its solid-state structure, such as its crystal system, space group, unit cell dimensions, or specific bond lengths and angles as determined by X-ray diffraction.

Emerging Research Frontiers and Future Perspectives for 5 Benzoyl 4 Methyl 2 3h Pyrimidinone Research

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of pyrimidinone derivatives has been a subject of extensive research, with a continuous drive towards more efficient, cost-effective, and environmentally friendly methods. Traditional methods for synthesizing pyrimidines often involve the use of hazardous solvents and toxic reagents. rasayanjournal.co.in However, recent advancements focus on greener approaches.

One prominent method for synthesizing dihydropyrimidinones is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). scispace.comscilit.com For instance, 5-benzoyl-4,6-diphenyl-1,2,3,4-tetrahydro-2-thioxopyrimidine has been synthesized in high yield (93%) using this method under reflux conditions in acetic acid. scilit.com

Modern synthetic strategies are increasingly focused on green chemistry principles. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.inpowertechjournal.com

Ultrasound-assisted synthesis: The use of ultrasonic waves can enhance reaction rates and efficiency. rasayanjournal.co.inpowertechjournal.com

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and environmental impact. rasayanjournal.co.inresearchgate.netnih.gov

Use of green catalysts: Researchers are exploring the use of reusable and non-toxic catalysts, such as nano-porous solid acids like sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H). rasayanjournal.co.innih.gov

These greener approaches not only offer environmental benefits but also often lead to higher yields and simpler workup procedures. rasayanjournal.co.in The "Grindstone Chemistry Technique," a solvent-free method using CuCl2·2H2O and concentrated HCl as catalysts, has been successfully employed for the synthesis of dihydropyrimidinones. scispace.comresearchgate.net

Exploration of New Biological Targets and Mechanistic Pathways

Pyrimidinone derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. gsconlinepress.comresearchgate.netnih.gov The ongoing research is focused on identifying novel biological targets and elucidating the mechanisms of action for these compounds.

For example, certain thieno[2,3-d]pyrimidine (B153573) derivatives have shown moderate antimicrobial activity. jocpr.com Fused pyrazolo[3,4-b]pyridines containing a thieno[2,3-d]pyrimidine moiety are being investigated for their potential as anticancer, anti-inflammatory, and neuroactive agents. mdpi.com Furthermore, some pyrimidinone derivatives have been found to act as inhibitors of key enzymes in disease pathways. For instance, a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives have been identified as potent inhibitors of Mnk2, a kinase involved in tumorigenesis. nih.gov Similarly, pyrazolo[3,4-d]pyrimidin-7-one derivatives have shown promise as selective inhibitors of phosphodiesterase-5 (PDE5). nih.gov

The cytotoxic effects of some newly synthesized pyrimidinone derivatives have been evaluated against various cancer cell lines, such as colon carcinoma (HCT116), hepatocellular carcinoma (HEPG2), and breast carcinoma (MCF7), with some compounds showing significant activity. orientjchem.org The anti-proliferative activity of 5-benzoyl and 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines has also been reported. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Pyrimidinone Drug Discovery

Key applications of AI in pyrimidinone drug discovery include:

Virtual Screening: AI-powered screening approaches can rapidly screen large compound libraries to identify potential hits that target specific biological molecules. For example, an AI-powered next-generation screening approach was used to identify a potent pyrazolo[1,5-a]pyrimidine (B1248293) derivative that targets TLR4-TLR4∗ homodimerization. nih.gov

Predicting Biological Activity and Toxicity: ML models can be trained to predict the biological activity and potential toxicity of novel pyrimidinone derivatives, thereby reducing the need for extensive and costly experimental testing. bu.edu

De Novo Drug Design: Generative AI models can design entirely new pyrimidinone-based molecules with desired pharmacological properties.

Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes for novel pyrimidinone compounds.

The integration of AI and ML is expected to accelerate the discovery and development of new pyrimidinone-based drugs with improved efficacy and safety profiles. mdpi.com

Advancements in Environmentally Sustainable Synthetic Processes and Green Chemistry Principles

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine (B1678525) derivatives to minimize the environmental impact of chemical processes. rasayanjournal.co.inpowertechjournal.com The focus is on developing synthetic methods that are not only efficient but also sustainable. researchgate.net

Key advancements in this area include:

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, are highly atom-economical as they combine three or more reactants in a single step to form a complex product, thereby reducing waste. rasayanjournal.co.inscispace.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, or conducting reactions under solvent-free conditions, is a key aspect of green synthesis. rasayanjournal.co.in

Energy Efficiency: The use of microwave and ultrasound irradiation provides energy-efficient alternatives to conventional heating methods, often leading to faster reactions and higher yields. powertechjournal.com

Renewable Feedstocks: Research is exploring the use of renewable starting materials for the synthesis of pyrimidine derivatives. powertechjournal.com

These green chemistry approaches are crucial for the development of sustainable pharmaceutical manufacturing processes. nih.gov

Potential Applications in Supramolecular Chemistry and Materials Science

The structural features of pyrimidinone derivatives, particularly their ability to form hydrogen bonds, make them attractive building blocks for supramolecular chemistry and materials science. The pyrimidinone ring can act as both a hydrogen bond donor and acceptor, enabling the formation of well-defined supramolecular assemblies.

For instance, ureido-pyrimidinone groups have been incorporated into polyurethane backbones to create self-healing materials. acs.org The reversible nature of the hydrogen bonds within the ureido-pyrimidinone units allows the material to repair itself after damage. Pyrimidine derivatives are also being explored for their role in supramolecular and polymer chemistry, with potential applications in molecular wires and light-emitting devices. rasayanjournal.co.in The study of supramolecular interactions in salts and cocrystals involving pyrimidine derivatives provides insights into the design of novel molecular materials. researchgate.net

The ability to control the self-assembly of pyrimidinone-based molecules opens up possibilities for the design of new functional materials with applications in areas such as drug delivery, sensing, and catalysis.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-benzoyl-4-methyl-2(3H)-pyrimidinone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using ammonium acetate (NHOAc) and glacial acetic acid under reflux (108°C), as demonstrated in pyrimidinone syntheses (e.g., 2-methyl-4(3H)-pyrimidinone derivatives) . For introducing the benzoyl group, Suzuki-Miyaura cross-coupling with palladium catalysts is effective, leveraging aryl boronic acids to functionalize the pyrimidinone core . Optimization involves adjusting catalyst loading, solvent polarity, and temperature to maximize yield and purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving crystal packing and hydrogen-bonding networks, as shown in studies of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone . Complementary techniques include H/C NMR for verifying substituent positions and UV-Vis spectroscopy to assess electronic transitions influenced by the benzoyl group. Computational methods (DFT) can predict molecular orbitals and charge distribution .

Q. What solvent systems and storage conditions ensure the stability of this compound?

- Methodological Answer : Stability tests in dimethylformamide (DMF) and acetonitrile indicate minimal degradation under inert atmospheres at -20°C . Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the benzoyl group. Long-term storage in amber vials with desiccants is recommended.

Advanced Research Questions

Q. How can catalytic strategies enhance the functionalization of this compound for drug discovery?

- Methodological Answer : Palladium-catalyzed C–H activation enables direct functionalization at the 4-methyl or benzoyl positions. For example, ortho-directed coupling with pyridyl or aryl groups has been achieved using Pd(OAc) and ligands like XPhos . Screening transition-metal catalysts (e.g., Ru, Ir) could further diversify derivatization for structure-activity relationship (SAR) studies.

Q. What role does this compound play in prebiotic chemistry or metabolic pathways?

- Methodological Answer : Pyrimidinones are hypothesized to form abiotically from formamide under geothermal conditions, as seen in prebiotic synthesis studies . In riboflavin biosynthesis, analogous compounds (e.g., DARPP) act as intermediates, suggesting potential enzymatic interactions. Investigate reductase activity (e.g., EC 1.1.1.302) using isotopic labeling or enzyme assays .

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare experimental X-ray data with Cambridge Structural Database entries (e.g., CCDC 2050940) . For ambiguous NOE signals, variable-temperature NMR or dynamic crystallization (e.g., slow evaporation vs. diffusion) may clarify conformational dynamics .

Q. What computational approaches predict the reactivity of this compound in complex reaction environments?

- Methodological Answer : Molecular dynamics (MD) simulations model solvent effects and transition states for nucleophilic/electrophilic attacks. Density Functional Theory (DFT) calculates Fukui indices to identify reactive sites. Combine with machine learning to screen reaction conditions (e.g., solvent, catalyst) for novel transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.